molecular formula C8H16O2 B8587694 1-(3-Hydroxypropyl)cyclopentan-1-ol CAS No. 73057-71-3

1-(3-Hydroxypropyl)cyclopentan-1-ol

Cat. No.: B8587694
CAS No.: 73057-71-3
M. Wt: 144.21 g/mol
InChI Key: CWMQKYRQDSQHFB-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)cyclopentan-1-ol is a bicyclic alcohol featuring a cyclopentane ring substituted with a hydroxyl group at the 1-position and a 3-hydroxypropyl chain. This dual hydroxyl functionality distinguishes it from simpler cyclopentanol derivatives, conferring unique physicochemical properties such as enhanced polarity and hydrogen-bonding capacity.

Properties

CAS No.

73057-71-3

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-(3-hydroxypropyl)cyclopentan-1-ol

InChI

InChI=1S/C8H16O2/c9-7-3-6-8(10)4-1-2-5-8/h9-10H,1-7H2

InChI Key

CWMQKYRQDSQHFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCCO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 1-(3-Hydroxypropyl)cyclopentan-1-ol and related compounds:

Compound Name Formula Molecular Mass (g/mol) Functional Groups Key Substituents Notable Data
This compound C₈H₁₆O₂ 144.21 (theoretical) Two hydroxyl groups 3-hydroxypropyl chain Polar, high solubility in protic solvents (inferred)
3-(1-(1,3-Dithiolan-2-ylidene)propyl)cyclopentan-1-one () C₁₁H₁₆OS₂ 228.37 Ketone, dithiolane ring Dithiolanylium substituent EA: 28.08% sulfur content; Exact Mass: 228.0643
3-(2-(5-Chloropyridin-3-yl)-3,3,3-trifluoropropyl)cyclopentan-1-one () C₁₂H₁₂ClF₃NO 296.68 Ketone, trifluoromethyl, chloropyridinyl Trifluoropropyl, 5-chloropyridinyl Synthesized via HFIP additive; 44% yield, diastereomeric mixture
1,1,5-Tricyclopropylpentan-1-ol () C₁₄H₂₄O 208.34 Single hydroxyl group Three cyclopropyl rings HRMS: [M+Na]⁺ = 179.1043 (calc.), 179.1036 (obs.)
Methyl 3-(2-oxocyclopentyl)propanoate () C₉H₁₄O₃ 170.21 Ester, ketone Oxocyclopentyl, methyl ester 13C NMR data in CDCl₃ (75 MHz)
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol () C₁₁H₁₇N₂O₂ 209.27 Hydroxyl, oxadiazole Cyclopropyl-oxadiazole, methyl Commercial availability (Parchem); ISO-certified synthesis

Key Findings

Polarity and Reactivity: The dual hydroxyl groups in this compound likely enhance its polarity compared to ketone-containing analogs (e.g., ), making it more soluble in polar solvents like water or ethanol. In contrast, sulfur- or halogen-substituted derivatives () exhibit distinct reactivity due to electrophilic substituents (e.g., dithiolane or trifluoromethyl groups), which may favor nucleophilic or radical reactions .

Synthetic Challenges: The trifluoromethyl and chloropyridinyl substituents in required HFIP as an additive for synthesis, achieving only 44% yield, whereas simpler alcohols (e.g., tricyclopropylpentanol in ) were synthesized via cobalt-catalyzed cross-coupling with higher precision .

Spectroscopic Differentiation :

  • Ketone-containing analogs () show characteristic carbonyl peaks in IR (≈1700 cm⁻¹) and 13C NMR (≈200 ppm), absent in this compound. The latter would instead display broad O-H stretches (≈3300 cm⁻¹) .

Applications :

  • Heterocyclic analogs () are prioritized in medicinal chemistry for their bioactivity, whereas this compound’s diol structure may suit it for polymer crosslinking or chiral resolution .

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